3-(Cyclobutylmethoxy)pyrrolidine hydrochloride
Description
3-(Cyclobutylmethoxy)pyrrolidine hydrochloride is a bicyclic pyrrolidine derivative characterized by a cyclobutylmethoxy substituent at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. Pyrrolidine hydrochlorides are widely used as intermediates in organic synthesis and drug development due to their versatility in functionalization and stability under diverse reaction conditions .
Properties
IUPAC Name |
3-(cyclobutylmethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)7-11-9-4-5-10-6-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUALCBGTONVMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylmethoxy)pyrrolidine hydrochloride typically involves the reaction of cyclobutylmethanol with pyrrolidine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or water.
Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.
The general reaction scheme can be represented as follows:
Cyclobutylmethanol+Pyrrolidine+HCl→3-(Cyclobutylmethoxy)pyrrolidine hydrochloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylmethoxy)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Cyclobutylmethanone or cyclobutylmethanal.
Reduction: Cyclobutylmethanol or cyclobutylmethylamine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
3-(Cyclobutylmethoxy)pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylmethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physico-Chemical Properties
Key Observations :
- Ring Strain vs.
- Electron Effects: Trifluoromethylphenoxy derivatives (e.g., ) exhibit enhanced electronegativity, influencing solubility and intermolecular interactions.
- Lipophilicity : Cycloalkyl substituents (e.g., cyclopropylmethyl ) may increase lipophilicity compared to aryl groups, impacting membrane permeability in drug candidates.
Pharmacological and Industrial Relevance
- Drug Development : Cycloalkyl-substituted pyrrolidines (e.g., cyclopropylmethyl ) are explored for CNS-targeting drugs due to their ability to cross the blood-brain barrier.
- Safety Profiles: Compounds like 3-(2,3-dichlorophenoxy)pyrrolidine hydrochloride are classified as irritants, necessitating careful handling, while others (e.g., Boc-protected derivatives ) are safer for laboratory use.
- Thermal Stability : Storage at room temperature is common (e.g., ), but cyclobutyl derivatives may require stricter temperature control due to ring strain.
Biological Activity
3-(Cyclobutylmethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in modulating neurotransmitter systems. This compound's unique structure, characterized by a cyclobutylmethoxy group, positions it as a candidate for therapeutic applications in neurological and psychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a pyrrolidine ring which is known for its versatility in drug design due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a modulator of neurotransmitter systems. This compound has been shown to interact with histamine receptors, which are implicated in various neurological processes, including cognition and mood regulation.
- Histamine Receptor Modulation : Compounds similar to this compound have demonstrated binding affinities at histamine-3 receptors ranging from nanomolar to micromolar levels. This suggests potential applications in treating cognitive impairments and mood disorders such as anxiety and depression.
- Neurotransmitter Interaction : The compound's structural modifications may influence its interaction with neurotransmitter systems, enhancing its therapeutic profile for neurological conditions.
Research Findings and Case Studies
Several studies have explored the pharmacological properties of pyrrolidine derivatives, including this compound:
- Binding Affinity Studies : Research has shown that structural variations in pyrrolidine derivatives can significantly affect their binding affinities to neurotransmitter receptors. For instance, derivatives with similar cyclobutyl substitutions have been studied for their selectivity towards histamine receptors, indicating their potential as CNS-active agents.
- Therapeutic Potential : A study highlighted the efficacy of pyrrolidine derivatives in preclinical models of anxiety and depression. These compounds exhibited anxiolytic and antidepressant-like effects, suggesting that this compound may share similar therapeutic properties.
- Comparative Analysis : A comparison of various pyrrolidine derivatives revealed that the cyclobutylmethoxy substitution confers unique biological activities that differentiate it from other compounds in the class. The following table summarizes key characteristics:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 3-(Fluoromethyl)pyrrolidine hydrochloride | Substituted with fluoromethyl group | Enhanced lipophilicity; potential CNS activity |
| 3-(Hydroxymethyl)-1,3-dimethylpyrrolidin-2-one | Contains hydroxymethyl and dimethyl groups | Known for metabolic stability |
| This compound | Cyclobutylmethoxy substitution | Potential modulator of histamine receptors; unique pharmacological profile |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- N-alkylation reactions : Involving cyclobutyl groups to introduce the methoxy substitution.
- Ring closure techniques : Utilizing precursors that allow for the formation of the pyrrolidine ring under controlled conditions.
These methods can be optimized based on desired yield and purity for pharmaceutical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
